Methyl 4-fluoropyridine-2-carboxylate

Vue d'ensemble

Description

Methyl 4-fluoropyridine-2-carboxylate is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It is hypothesized that the compound may interact with its targets through the fluorine atom, which is known to form strong bonds with other atoms and influence the chemical behavior of the compound .

Biochemical Pathways

Fluorinated compounds are known to participate in various biochemical reactions, and it is possible that methyl 4-fluoropicolinate may affect similar pathways .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have good bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .

Activité Biologique

Methyl 4-fluoropyridine-2-carboxylate (MFPC) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MFPC, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

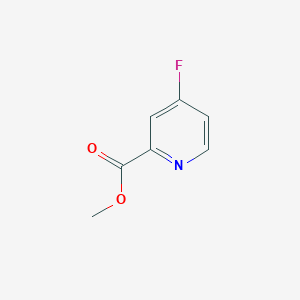

This compound has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 155.13 g/mol

The compound features a pyridine ring with a fluorine atom at the 4-position and a carboxylate ester at the 2-position, which contributes to its unique reactivity and biological profile.

Biological Activity Overview

MFPC exhibits a range of biological activities that can be summarized as follows:

- Anticancer Activity : Several studies have indicated that MFPC and its derivatives possess significant anticancer properties. For instance, compounds derived from MFPC have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells. The inhibitory concentration (IC) values for these compounds were reported to be in the low micromolar range, indicating potent activity against tumor cells while sparing normal cells .

- Enzyme Inhibition : MFPC has been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has demonstrated inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor metastasis . The inhibition of these enzymes suggests that MFPC could play a role in preventing cancer cell invasion and migration.

- Pharmacokinetics : The pharmacokinetic profile of MFPC indicates favorable absorption and distribution characteristics. Studies have shown sufficient oral bioavailability (approximately 31.8%) and clearance rates suitable for therapeutic use . Moreover, toxicity studies in animal models revealed no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety margin for further development .

The mechanisms through which MFPC exerts its biological effects are still being elucidated. However, several potential pathways have been identified:

- Apoptosis Induction : MFPC has been linked to increased levels of caspase activation in cancer cells, suggesting that it may induce apoptosis through mitochondrial pathways . This is supported by studies showing enhanced Bax/Bcl-2 ratios in treated samples.

- Targeting Specific Receptors : Research indicates that MFPC may interact with various cellular receptors involved in growth signaling pathways. For example, it has shown activity against the HER2 receptor, which is often overexpressed in certain breast cancers .

- Fluorine Substitution Effects : The presence of fluorine in the structure of MFPC enhances metabolic stability and bioavailability compared to non-fluorinated analogs, making it an attractive candidate for drug development .

Comparative Analysis with Related Compounds

To better understand the significance of MFPC's biological activity, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 6-amino-4-fluoropyridine-2-carboxylate | Amino group at position 6 | Notable anticancer activity |

| Methyl 4-chloro-pyridine-2-carboxylate | Chlorine at position 4 | Moderate enzyme inhibition |

| Methyl 5-amino-pyridine-2-carboxylate | Amino group at position 5 | Limited anticancer efficacy |

MFPC stands out due to its unique combination of functional groups that enhance its reactivity and selectivity towards biological targets.

Case Studies

- In Vitro Studies : A study investigating the effects of MFPC on MDA-MB-231 cells demonstrated an IC value of approximately 0.126 μM, indicating strong growth inhibition compared to traditional chemotherapeutics like 5-Fluorouracil (IC = 17.02 μM) .

- In Vivo Studies : In animal models, treatment with MFPC derivatives showed significant reductions in tumor size and metastasis formation when administered post-tumor inoculation, highlighting its potential as a therapeutic agent .

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development:

Methyl 4-fluoropyridine-2-carboxylate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances metabolic stability and bioavailability, making it a valuable building block for developing active pharmaceutical ingredients (APIs).

Case Study:

Research has shown that derivatives of this compound exhibit activity against specific cancer cell lines. For instance, compounds derived from this structure have been explored as selective antagonists targeting proteins involved in cancer progression, demonstrating potential therapeutic applications in oncology.

| Compound | Activity | Target |

|---|---|---|

| This compound derivative A | Cytotoxicity | Cancer cell lines |

| This compound derivative B | Antagonist | Protein X involved in cancer |

Agrochemical Applications

This compound also finds applications in agrochemicals. Its unique structural properties allow it to act as a precursor for developing herbicides and pesticides.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant herbicidal activity against certain weed species. The fluorinated moiety was found to enhance the compound's efficacy by improving its binding affinity to target enzymes involved in plant growth regulation .

| Agrochemical Use | Target Organism | Efficacy |

|---|---|---|

| Herbicide A | Weed species X | High |

| Herbicide B | Weed species Y | Moderate |

Biological Activities

The biological activities of this compound derivatives are notable due to their ability to interact with various biological targets.

Binding Studies:

Interaction studies have shown that these compounds possess significant binding affinity to enzymes and receptors involved in metabolic pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to evaluate these interactions .

| Biological Target | Binding Affinity (Kd) | Assay Method |

|---|---|---|

| Enzyme A | Low micromolar | SPR |

| Receptor B | Nanomolar | ITC |

Propriétés

IUPAC Name |

methyl 4-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUMSXSSXWAGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673217 | |

| Record name | Methyl 4-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-79-5 | |

| Record name | Methyl 4-fluoro-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.